Diphenylphosphine selenide

Übersicht

Beschreibung

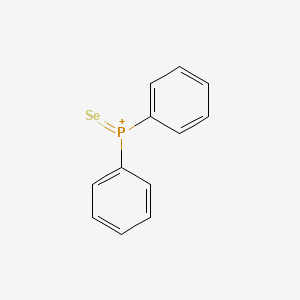

Diphenylphosphine selenide is an organoselenium compound . It has the molecular formula C12H11PSe and a molecular weight of 265.15 . It is used as a precursor for the synthesis of chalcogenide quantum dots .

Molecular Structure Analysis

The molecular structure of Diphenylphosphine selenide can be represented by the SMILES string [Se]=P(C1=CC=CC=C1)C2=CC=CC=C2 . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Diphenylphosphine selenide appears as a white to off-white powder or crystals . It has a melting point of 110-115 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Quantum Dots

Diphenylphosphine selenide is used as a precursor for the synthesis of chalcogenide quantum dots . These quantum dots have applications in various fields such as photovoltaics and light-emitting diodes .

Light Harvesting in Solar Cells

Ultra-small PbSe nanocrystals synthesized using Diphenylphosphine selenide have been used in extremely thin absorber (ETA) solar devices. These nanocrystals have shown potential as light harvesting entities in nanostructure-based solar cells .

Enhanced Optical Properties

Lead chalcogenide nanocrystals, synthesized using Diphenylphosphine selenide, have enhanced optical properties in the visible and near-infrared region of the solar spectrum. This property has been particularly studied in solar cell devices as light harvesting materials .

Carrier Multiplication Effect

Lead chalcogenide nanocrystals, synthesized using Diphenylphosphine selenide, exhibit multiple exciton generation, also known as the carrier multiplication effect. This effect potentially increases the amount of energy generated from a high-energy photon, thereby increasing the power conversion efficiency .

Biological Imaging/Labeling

Lead chalcogenide nanocrystals, synthesized using Diphenylphosphine selenide, find applications in biological imaging/labeling .

Use in Homogeneous Catalysis

A Pd(II) bis(phosphinine) complex was characterized using Diphenylphosphine selenide. The phosphorus–selenium coupling constants were used to assess the donor properties of the diphenylphosphine substituents of phosphinine ligands to promote their further use in catalysis .

Formation of Chelating Bis (Phosphinine) Palladium (II) Complex

The reaction of Diphenylphosphine selenide with [PdCl2(COD)] resulted in the formation of a chelating dichloropalladium (II) complex. This complex was determined by multinuclear NMR spectroscopy, mass spectrometry, and an elemental analysis .

Telecommunication Applications

Lead chalcogenide nanocrystals, synthesized using Diphenylphosphine selenide, also find applications in telecommunication .

Wirkmechanismus

Target of Action

Diphenylphosphine selenide is an organoselenium compound Organoselenium compounds are known to interact with a variety of biological targets, including enzymes and other proteins, influencing their function and contributing to their diverse biological activities .

Mode of Action

Organoselenium compounds, in general, are known to interact with their targets through various mechanisms, such as redox reactions, covalent bonding, and metal ion chelation . In the case of Diphenylphosphine selenide, it is used as a precursor for the synthesis of chalcogenide quantum dots .

Biochemical Pathways

They perform diverse functions like maintenance of health through various selenoenzymes, diagnostic, therapeutic functions, and as targeted drug delivery systems .

Result of Action

Diphenylphosphine selenide is used as a precursor for the synthesis of chalcogenide quantum dots . These quantum dots find application in photovoltaics, light-emitting diodes, and other areas . The specific molecular and cellular effects of Diphenylphosphine selenide’s action would depend on the context of its use.

Action Environment

The action, efficacy, and stability of Diphenylphosphine selenide can be influenced by various environmental factors. For instance, the synthesis and application of chalcogenide quantum dots can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

Zukünftige Richtungen

Diphenylphosphine selenide has potential applications in the field of photovoltaics and light-emitting diodes due to its use as a precursor in the synthesis of chalcogenide quantum dots . A study on the synthesis of ultra-small PbSe nanocrystals using Diphenylphosphine selenide suggests potential use in nanostructure-based solar cells .

Eigenschaften

IUPAC Name |

diphenyl(selanylidene)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10PSe/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZSDUWKJMIQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=[Se])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10PSe+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylphosphine selenide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

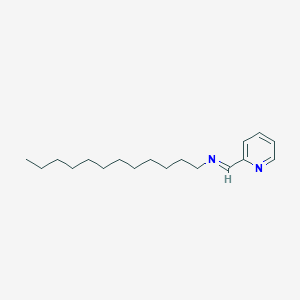

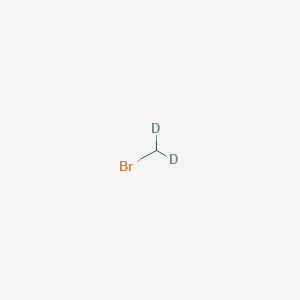

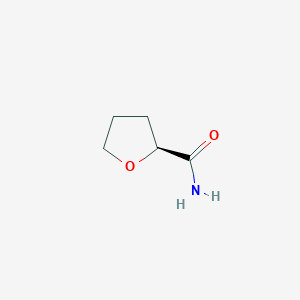

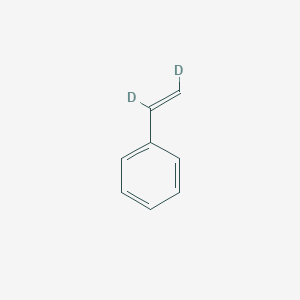

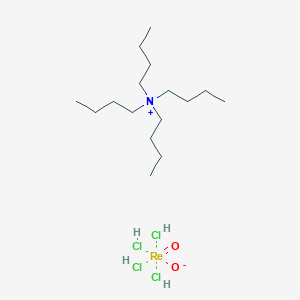

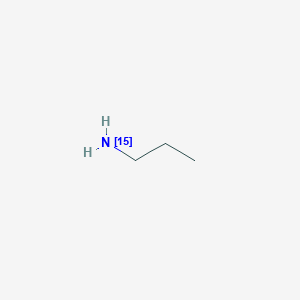

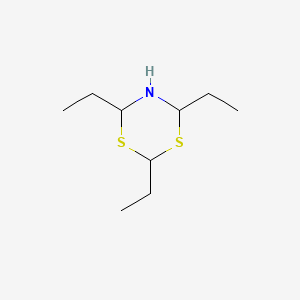

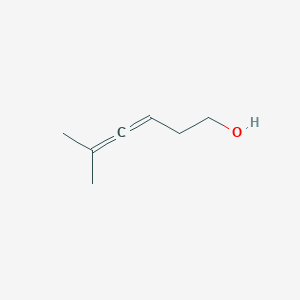

Feasible Synthetic Routes

Q & A

Q1: What is the role of diphenylphosphine selenide in CdSe nanocrystal synthesis?

A1: Diphenylphosphine selenide serves as a selenium source and plays a crucial role in the formation of CdSe monomers, the building blocks of nanocrystals. [] It reacts with cadmium precursors, such as cadmium oleate, in the presence of primary amines and diphenylphosphine, to generate these monomers. []

Q2: How does the presence of impurities in commercially available trioctylphosphine selenide (TOPSe) impact nanocrystal synthesis?

A2: Studies have shown that pure TOPSe is surprisingly unreactive with metal carboxylates and cannot produce quantum dots (QDs). [] Secondary phosphines present as impurities in commercial TOPSe are actually responsible for QD nucleation. [] Using pure SeDPP instead of TOPSe can significantly improve the yield and control over nanocrystal synthesis. []

Q3: How does diphenylphosphine selenide influence the size and structure of CdSe nanocrystals?

A3: The reactivity of SeDPP, compared to other precursors like diphenylphosphine sulfide (SDPP), influences the nucleation and growth kinetics of nanocrystals. [] In the synthesis of ZnSeS nanocrystals, SeDPP's higher reactivity leads to the initial formation of a selenium-rich core. [] Subsequently, both SeDPP and SDPP contribute to the formation of a sulfur-rich shell, ultimately creating a gradient-alloyed structure. []

Q4: Can diphenylphosphine selenide be used to control the optical properties of nanocrystals?

A4: Yes, research shows that by using diphenylphosphine selenide to introduce naphthalene-containing ligands onto the surface of CdSe clusters, their optical properties can be tuned. [] Specifically, energy transfer between the cluster's excited state and these ligands leads to ligand phosphorescence, influencing the overall luminescence of the material. []

Q5: Are there computational studies investigating diphenylphosphine selenide's role in nanocrystal formation?

A5: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of CdSe monomer formation involving diphenylphosphine selenide. [] These simulations provide valuable insights into the reaction pathways, transition states, and energy barriers involved in the process. []

Q6: What is the molecular structure of diphenylphosphine selenide?

A6: Diphenylphosphine selenide (C12H11PSe) features a central phosphorus atom bonded to two phenyl groups and one selenium atom. [, , , , , ] The phosphorus atom adopts a distorted tetrahedral geometry, and the molecule exhibits a Tolman cone angle, which can impact its steric interactions. [, ]

Q7: How is the structure of diphenylphosphine selenide characterized?

A7: Several techniques are used to characterize SeDPP, including:

- X-ray crystallography: Provides precise information about bond lengths, bond angles, and overall molecular geometry. [, , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the electronic environment and connectivity of atoms within the molecule, particularly 31P NMR. [, ]

Q8: What are the potential applications of diphenylphosphine selenide beyond CdSe nanocrystal synthesis?

A8: Diphenylphosphine selenide serves as a valuable reagent in various chemical reactions and material science applications. For example, it's utilized in synthesizing metal complexes with potential applications in catalysis and materials science. [, ] Its ability to act as a selenium source makes it important for developing new materials with tailored properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.